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Introduction

CEP-9722 is an orally administered prodrug of CEP-8983, a potent inhibitor of poly(ADP-
ribose) polymerase (PARP) 1 and 2.[1][2] PARP enzymes are critical components of the cellular
machinery responsible for DNA repair, particularly in the base excision repair (BER) pathway.[3]
[4] By inhibiting PARP, CEP-8983 is designed to potentiate the efficacy of DNA-damaging
chemotherapies and exploit synthetic lethality in tumors with deficiencies in other DNA repair
pathways, such as those with BRCAL1 or BRCA2 mutations.[1][3] This technical guide provides
an in-depth overview of the pharmacokinetics of CEP-9722, drawing from data obtained during
its clinical development.

Core Mechanism of Action: PARP Inhibition

CEP-9722 is rapidly converted to its active metabolite, CEP-8983, which competitively inhibits
the enzymatic activity of PARP-1 and PARP-2.[1] The IC50 values for CEP-8983 against
PARP-1 and PARP-2 are 20 nM and 6 nM, respectively, demonstrating its potent inhibitory
activity.[1]
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Figure 1: CEP-9722's active metabolite, CEP-8983, inhibits PARP1/2, disrupting DNA repair.

Pharmacokinetic Profile

The pharmacokinetic properties of CEP-9722 have been primarily evaluated through the
measurement of its active metabolite, CEP-8983, in human plasma. Clinical studies have
demonstrated that systemic exposure to CEP-8983 generally increases with the dose of CEP-
9722, although high inter- and intra-patient variability has been observed.[2]

Quantitative Pharmacokinetic Data

The following table summarizes the key pharmacokinetic parameters of CEP-8983 following
oral administration of CEP-9722 in patients with advanced solid tumors. The data is derived
from a Phase 1 dose-escalation study (NCT00920595).[1]
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Non-smokers without Smokers and/or with
Parameter medication affecting medication affecting

gastric pH (n=13) gastric pH (n=11)
CEP-9722 Dose Range 150 - 1000 mg/day 150 - 1000 mg/day
Cmax (ng/mL) 607.5 £ 319.87 352.5 + 380.57
AUCO-o (ng-h/mL) 4,111.0 + 4,126.79 2,838.9 + 5,740.57
AUCO-t (ng-h/mL) 3,138.0 £ 2,160.74 1,339.3 £ 2,127.07
AUCT (ng-h/mL) 3,851.1 + 3,578.78 2,304.7 + 4,161.29
Tmax (h), median (range) 3.0(0.5-10.0) 4.0 (1.0-8.0)

Data are presented as mean +
standard deviation, except for

Tmax which is median (range).

Cmax: Maximum plasma
concentration; AUCO-o: Area
under the plasma
concentration-time curve from
time zero to infinity; AUCO-t:
Area under the plasma
concentration-time curve from
time zero to the last
measurable concentration;
AUCT: Area under the plasma
concentration-time curve over
a dosing interval; Tmax: Time
to reach maximum plasma

concentration.

Experimental Protocols
Clinical Study Design (NCT00920595)

The pharmacokinetic data presented were obtained from an open-label, dose-escalation Phase
1 clinical trial.[1][2]
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Patient Population: Adult patients with advanced solid tumors.
Study Design: Patients were enrolled in cohorts and received escalating doses of CEP-9722.

Dosing Regimen: CEP-9722 was administered orally once daily. The starting dose was 150
mg/day and was escalated to 1,000 mg/day.[1]

Administration: CEP-9722 was administered in a fasted state.[1]
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Figure 2: Workflow of the Phase 1 clinical trial for CEP-9722.
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Pharmacokinetic Sampling and Bioanalysis

o Sample Collection: Blood samples for pharmacokinetic analysis were collected at pre-
defined time points following the administration of CEP-9722.

o Sample Processing: Plasma was separated from whole blood by centrifugation and stored
frozen until analysis.

» Bioanalytical Method: The concentration of the active metabolite, CEP-8983, in plasma
samples was determined using a validated liquid chromatography-tandem mass
spectrometry (LC-MS/MS) method. This highly sensitive and specific technique allows for the
accurate quantification of drug concentrations in a complex biological matrix like plasma.
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Figure 3: General workflow for the bioanalysis of CEP-8983 in plasma using LC-MS/MS.

Discussion and Conclusion

The pharmacokinetic profile of CEP-9722, as reflected by the systemic exposure of its active
metabolite CEP-8983, demonstrates a dose-dependent increase, a characteristic desirable for
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predictable therapeutic effects. However, the high inter- and intra-patient variability observed in
the Phase 1 study highlights a significant challenge.[2] Factors such as smoking and the
concomitant use of medications that alter gastric pH have been identified as potential
contributors to this variability, likely impacting the absorption and/or metabolism of CEP-9722 or
CEP-8983.[1]

The maximum tolerated dose (MTD) of CEP-9722 in combination with temozolomide was
determined to be 750 mg/day.[1] The dose-limiting toxicities were primarily non-hematological.

[1]

In conclusion, CEP-9722 is a promising PARP inhibitor with a generally predictable, albeit
variable, pharmacokinetic profile. Further investigation into the sources of pharmacokinetic
variability is warranted to optimize dosing strategies and maximize the therapeutic potential of
this agent in the treatment of cancer. The detailed experimental protocols and data presented
in this guide provide a solid foundation for researchers and drug development professionals
working with CEP-9722 and other PARP inhibitors.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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